4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c1-2-11-13-4-3-10-8(7(1)13)14-6-9-5-12-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHVTRGXWJKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with acylamidine intermediates, followed by cyclization to yield the target triazole . The reaction conditions often involve the use of catalysts such as copper(I) or nickel(II) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines:
- Mechanism of Action : The compound is believed to act through the inhibition of key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway. This was evidenced in studies where derivatives showed selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) without affecting normal cells significantly .
Antifungal and Antimicrobial Properties
The triazole moiety in this compound contributes to its antifungal properties. It has been shown to inhibit the growth of various fungal strains by disrupting membrane integrity and inhibiting ergosterol biosynthesis .
Optical Applications
The compound has also been explored for its optical properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their photophysical characteristics. These properties make them suitable for use as biomarkers in cellular imaging techniques .
Case Study 1: Cancer Treatment
In a study published in Nature Scientific Reports, researchers synthesized a series of pyrazolo derivatives including this compound and assessed their anticancer activity. The results indicated that specific derivatives exhibited potent growth inhibition in breast cancer models compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antifungal Efficacy
A comparative study highlighted the antifungal efficacy of triazole derivatives against Candida species. The findings suggested that compounds with similar structural frameworks could be developed into new antifungal agents with improved efficacy and lower toxicity profiles .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific ring structure, which confers distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Biological Activity
4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features both triazole and pyrazine rings, which contribute to its unique pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H6N6 |
| CAS Number | 1564569-85-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has shown selective inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This selective inhibition makes it a promising candidate for targeted cancer therapies.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- In vitro Studies : Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against several human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .
Table: Anticancer Activity Summary
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 | 22i | 0.83 ± 0.07 |
| MCF-7 | 22i | 0.15 ± 0.08 |
| HeLa | 22i | 2.85 ± 0.74 |
Mechanisms of Anticancer Activity
The anticancer mechanisms include:
- Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells through caspase activation .
- Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to G0/G1 phase cell cycle arrest in A549 cells .
Antimicrobial and Antiviral Properties
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. The triazole ring is known for its broad-spectrum antimicrobial properties due to its ability to interact with biological membranes and inhibit essential enzymes in pathogens.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of this compound against different cancer cell lines. The findings indicated that some derivatives exhibited significant cytotoxicity with minimal effects on normal cells . For example:
- Compound Evaluation : In a comparative study with doxorubicin (a standard chemotherapy drug), certain derivatives showed improved IC50 values while maintaining lower toxicity towards non-cancerous cells.
Q & A
Q. What synthetic methodologies are commonly employed to introduce the 1,2,4-triazole moiety into pyrazolo[1,5-a]pyrazine scaffolds?
The 1,2,4-triazole ring is typically fused to pyrazolo[1,5-a]pyrazine systems via cyclization reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) . For example, functionalization at the N(5)=C(4)(NH2) unit of pyrazolo[1,5-a]pyrazine derivatives can be achieved by reacting with silylformamidine under controlled conditions, as shown in Table 1 of Koidan et al. (2024) .
Q. How are pyrazolo[1,5-a]pyrazine derivatives characterized post-synthesis?
Characterization involves a combination of analytical techniques:
- Elemental analysis (e.g., C, H, N percentages) to confirm purity .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M + H]+ = 254.1039 for C13H11N5O) .
- ¹H/¹³C NMR and FT-IR spectroscopy to confirm structural motifs, such as nitration at position 3 or esterification at position 4 .
Q. What pharmacological activities are associated with triazole-functionalized pyrazolo[1,5-a]pyrazines?
These compounds exhibit diverse bioactivities, including:
- Anticancer activity : Triazole-bridged N-glycosides show IC50 values as low as 4.93 µM against breast cancer cell lines (MCF-7) via cyclin-dependent kinase inhibition .
- TLR7 antagonism : Pyrazolo[1,5-a]quinoxaline derivatives selectively inhibit Toll-like receptor 7 (TLR7), validated via ligand-docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective nitration or functionalization of pyrazolo[1,5-a]pyrazines?
Nitration at position 3 of pyrazolo[1,5-a]pyrazine-4-carboxylate derivatives requires precise control of HNO3 concentration and temperature (0 °C to room temperature) to avoid over-nitration . For regioselective silylformamidine reactions, polar aprotic solvents (e.g., DMF) and stoichiometric ratios of reagents are critical, as outlined in Koidan et al. (2024) .
Q. What strategies resolve contradictory data in pharmacological activity assessments of these compounds?
Discrepancies between in vitro and in silico results often arise from solubility or metabolic stability issues. For example, pyrazolo[1,5-a]pyrimidinones with high in silico docking scores for SARS-CoV-2 3CLpro inhibition may show reduced efficacy in cellular assays due to poor membrane permeability . Mitigation strategies include:
Q. How can computational methods validate the binding interactions of these derivatives with target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess binding modes. For instance, triazole-bridged N-glycosides exhibit hydrogen bonding with kinase active-site residues (e.g., Asp86 in CDK2), correlating with experimental IC50 values . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .
Q. What synthetic challenges arise in scaling up microwave-assisted "click chemistry" for triazole-pyrazolo[1,5-a]pyrazine hybrids?
Microwave synthesis accelerates 1,3-dipolar cycloaddition but requires strict control of:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
